ent-Oseltamivir Phosphate

Description

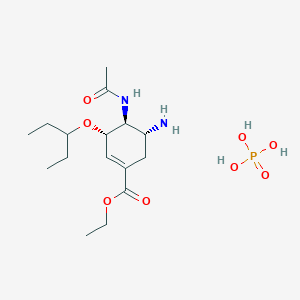

Structure

3D Structure of Parent

Properties

IUPAC Name |

ethyl (3S,4S,5R)-4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylate;phosphoric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28N2O4.H3O4P/c1-5-12(6-2)22-14-9-11(16(20)21-7-3)8-13(17)15(14)18-10(4)19;1-5(2,3)4/h9,12-15H,5-8,17H2,1-4H3,(H,18,19);(H3,1,2,3,4)/t13-,14+,15+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGZUMBJQJWIWGJ-DSMRVHDJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)OCC.OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(CC)O[C@H]1C=C(C[C@H]([C@@H]1NC(=O)C)N)C(=O)OCC.OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H31N2O8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Stereochemical Control for Ent Oseltamivir Phosphate

Retrosynthetic Strategies Towards the ent-Enantiomer

Retrosynthetic analysis of ent-oseltamivir phosphate (B84403) reveals several strategic disconnections to accessible starting materials. The core challenge lies in establishing the three contiguous stereocenters with the (3S, 4S, 5R) configuration, the mirror image of the configuration found in oseltamivir (B103847).

Key retrosynthetic approaches often converge on a few common strategies:

Cyclohexene (B86901) Ring Formation: One common strategy involves disconnecting the cyclohexene core through reactions like the Diels-Alder cycloaddition. researchgate.net This approach requires the design of a dienophile and diene that, through an enantioselective process, will yield a cyclic adduct with the correct relative and absolute stereochemistry for the ent-enantiomer.

Functional Group Interconversion from a Chiral Pool: An alternative strategy starts from a readily available, inexpensive chiral molecule, such as a sugar or an amino acid. wikipedia.org For instance, a synthesis could be envisioned starting from D-mannitol or L-glutamic acid, where the inherent chirality of the starting material is transferred through a series of reactions to form the desired stereocenters of the ent-oseltamivir backbone. acs.orgresearchgate.net

Desymmetrization of a meso-Intermediate: A powerful approach involves the desymmetrization of a symmetrical meso-compound. acs.orgnih.gov For example, a meso-1,3-cyclohexanedicarboxylic acid diester can be selectively hydrolyzed by an enzyme to yield a chiral monoacid, setting the initial stereocenter from which the others are built. acs.orgnih.govacs.org This strategy elegantly introduces chirality from an achiral precursor. A retrosynthetic pathway for ent-oseltamivir via a desymmetrization route is shown below.

Image of a simplified retrosynthetic analysis diagram for ent-oseltamivir, showing disconnection back to a meso-diester intermediate.

Enantioselective Synthesis Approaches for ent-Oseltamivir Phosphate

The creation of the specific (3S, 4S, 5R) stereochemistry of this compound necessitates highly controlled enantioselective methods. These approaches are designed to generate the desired enantiomer in high purity, avoiding the formation of the natural oseltamivir isomer.

Another enantioselective pathway has been developed starting from simple achiral materials like 1,3-butadiene (B125203) and acrylic acid, demonstrating the power of asymmetric catalysis in building the chiral framework from the ground up. nih.gov

Asymmetric catalysis is fundamental to the efficient synthesis of enantiomerically pure compounds like ent-oseltamivir. By using a small amount of a chiral catalyst, it is possible to generate large quantities of the desired enantiomer. wikipedia.org

Different types of asymmetric catalysis have been applied to the synthesis of oseltamivir isomers, with principles directly applicable to the ent-enantiomer:

Organocatalysis: Chiral organic molecules, such as diphenylprolinol silyl (B83357) ethers, can catalyze key bond-forming reactions like Michael additions with high enantioselectivity. nih.govacs.org For the synthesis of ent-oseltamivir, an organocatalyst with the opposite chirality to that used for oseltamivir would be employed to generate the enantiomeric product. For example, a cinchonine-derived catalyst could be used to produce the ent-intermediate of a key reaction. nih.gov

Metal-based Catalysis: Chiral complexes of metals like palladium, iron, and copper are powerful catalysts for various transformations. acs.orgscispace.comresearchgate.net An iron-catalyzed stereoselective olefin diazidation has been reported for the synthesis of oseltamivir, which efficiently installs the required trans-diamino moiety. scispace.comnih.govnih.gov Adapting this methodology, for instance by modifying the chiral ligand, could provide a route to the ent-enantiomer. Similarly, a copper-catalyzed asymmetric three-component reaction has been used in a formal synthesis of oseltamivir, achieving a 76% enantiomeric excess (ee). acs.org

| Catalytic Method | Key Reaction | Catalyst/Reagent | Selectivity | Reference |

| Organocatalysis | Asymmetric Michael Reaction | Diphenylprolinol silyl ether / Cinchona alkaloid derivatives | High diastereo- and enantioselectivity | nih.gov, acs.org |

| Iron Catalysis | Stereoselective Olefin Diazidation | Iron(II) source with chiral ligand | High stereoselectivity | scispace.com, nih.gov, nih.gov |

| Copper Catalysis | Asymmetric Three-Component Reaction | Copper catalyst with chiral ligand | 76% ee | acs.org |

| Palladium Catalysis | Asymmetric Allylic Alkylation | Palladium complex with chiral ligand | High yield and selectivity | researchgate.net |

Chiral Pool Synthesis: This approach leverages the stereochemistry of naturally occurring molecules. wikipedia.org A synthesis of oseltamivir has been developed from D-mannitol, an abundant sugar. researchgate.net This route proceeds through an acyclic precursor that is cyclized via an intramolecular aldol (B89426) reaction. To access ent-oseltamivir, one could theoretically start from the less common L-mannitol or redesign the synthetic sequence from D-mannitol to invert the key stereocenters. Similarly, L-glutamic acid has been used as a chiral starting material to construct Corey's intermediate for oseltamivir synthesis with perfect enantiocontrol. acs.org

Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to direct the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com After establishing the desired stereocenter, the auxiliary is removed. wikipedia.org In the synthesis of oseltamivir precursors, oxazolidinones have been used as chiral auxiliaries to control the stereochemistry of aldol reactions, which establish two contiguous stereocenters simultaneously. wikipedia.org For the synthesis of ent-oseltamivir, the enantiomeric version of the chiral auxiliary would be employed to guide the reaction toward the desired (3S, 4S, 5R) configuration.

Diastereoselective and Regioselective Transformations

Beyond establishing the initial enantiomeric purity, the synthesis of ent-oseltamivir relies on subsequent reactions that proceed with high diastereoselectivity and regioselectivity to correctly form the remaining stereocenters and functional groups.

Diastereoselective Hydrogenation: In a synthesis starting from 2,6-dimethoxyphenol (B48157), the cis-hydrogenation of a substituted isophthalic acid diethyl ester is a key step that sets the relative stereochemistry of substituents on the forming cyclohexene ring. acs.orgnih.gov

Regioselective Ring Opening: The introduction of the second amino group often involves the ring-opening of a cyclic intermediate like an epoxide or an aziridine. wikipedia.orgyork.ac.uk In the synthesis of ent-oseltamivir from the meso-diester route, an SN2 substitution of a triflate intermediate with sodium azide (B81097) proceeds with complete inversion of configuration, ensuring the correct trans-arrangement of the two amino functionalities. acs.orgnih.govacs.org

Decarboxylative Elimination: A base-catalyzed decarboxylative elimination of a Boc-protected oxazolidinone intermediate has been used to form the cyclohexene double bond in the correct position. acs.orgnih.gov

Chemical Resolution Techniques for Enantiomeric Separation

When an enantioselective synthesis is not employed, a racemic mixture of oseltamivir and ent-oseltamivir may be produced. In such cases, chemical resolution techniques are required to separate the two enantiomers.

Enzymatic Kinetic Resolution: This technique uses an enzyme that selectively reacts with one enantiomer over the other. An enzymatic kinetic resolution was employed to separate enantiomers of a propargylic alcohol intermediate in the synthesis of oseltamivir derivatives. uu.nl A similar strategy could resolve a racemic precursor to ent-oseltamivir.

Chromatographic Separation: Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative method for separating enantiomers. nih.gov A method using a cellulose (B213188) carbamate-derived chiral column (Chiralpak IC) has been developed to separate ent-oseltamivir from oseltamivir with a resolution value exceeding 3.0, demonstrating effective separation. nih.gov The mobile phase consists of n-hexane, methanol (B129727), isopropyl alcohol, and diethylamine (B46881) (85:10:5:0.2 v/v/v/v). nih.gov This method is crucial for quantifying the enantiomeric impurity in oseltamivir drug substances but can also be adapted for preparative-scale separation. nih.gov

Challenges and Innovations in Industrial-Scale Stereoselective Synthesis

The industrial-scale synthesis of a specific enantiomer like ent-oseltamivir, while not commercially pursued, faces challenges analogous to those of its therapeutic counterpart, oseltamivir.

Challenges:

Cost and Availability of Starting Materials: While many academic syntheses start from readily available materials, the industrial synthesis of oseltamivir originally relied on shikimic acid, the supply of which can be volatile. researchgate.netnewdrugapprovals.org Developing routes from inexpensive and abundant starting materials like isophthalic acid or through Diels-Alder reactions from butadiene is a key objective. nih.govwikipedia.org

Stereochemical Control: Maintaining high enantiomeric and diastereomeric purity over a multi-step synthesis on a large scale is a significant hurdle. Each stereoselective step must be highly robust and reproducible.

Hazardous Reagents: Many synthetic routes to oseltamivir and its enantiomer employ potentially explosive azide reagents to introduce one of the nitrogen functions. acs.orgnih.govyork.ac.uk Developing azide-free routes is a major goal for improving the safety of the industrial process. york.ac.ukchimia.chchimia.ch

Innovations:

Biocatalysis and Desymmetrization: The use of enzymes for desymmetrization, as seen in the synthesis of ent-oseltamivir from a meso-diester, represents a significant innovation. acs.orgnih.govacs.org This approach can be highly efficient, environmentally friendly, and scalable.

Tandem and One-Pot Reactions: Combining multiple reaction steps into a single operation (a "one-pot" synthesis) can dramatically increase efficiency by reducing the number of purification steps, minimizing waste, and saving time. acs.org A total synthesis of oseltamivir was achieved in just 60 minutes over five steps in a single reaction vessel. acs.org

Flow Chemistry: Continuous flow reactors offer advantages for hazardous reactions and can improve reaction control, safety, and scalability compared to traditional batch processing.

Synthesis of Radiolabeled or Isotopically Enriched Analogues for Mechanistic Studies

The synthesis of radiolabeled and isotopically enriched analogues of drug candidates is a cornerstone of modern pharmaceutical research, providing invaluable tools for elucidating metabolic pathways, quantifying drug distribution, and understanding mechanisms of action. In the context of oseltamivir, the active enantiomer of the antiviral drug Tamiflu®, several isotopically labeled versions have been synthesized to support preclinical and clinical development. While specific literature detailing the synthesis of radiolabeled this compound is sparse, the methodologies employed for oseltamivir can be extrapolated to its enantiomer, given their identical chemical structures and functional groups.

A new, enantioselective synthesis of the influenza neuraminidase inhibitor prodrug oseltamivir phosphate and its enantiomer, ent-1, has been described starting from commercially available 2,6-dimethoxyphenol. nih.gov This synthesis involves the desymmetrization of resultant all-cis meso-diesters. nih.gov The enantiomer, ent-1, was obtained via an enzymatic desymmetrization of meso-diester 7a with Aspergillus oryzae lipase, which provided the (R)-monoacid ent-8a. nih.gov

Deuterium Labeling

Deuterium-labeled analogues of oseltamivir, such as oseltamivir-d3, have been synthesized for use in pharmacokinetic studies. medchemexpress.com These compounds are valuable as internal standards in mass spectrometry-based bioanalysis, allowing for precise quantification of the unlabeled drug in biological matrices. The synthesis of these deuterated analogues typically involves the use of deuterated reagents at a specific step in the synthetic sequence. For instance, a deuterated acetyl group can be introduced during the N-acetylation step to yield an N-acetyl-d3 analogue. Commercial suppliers offer various deuterated versions of oseltamivir and its active metabolite, oseltamivir acid, including Oseltamivir-d3, Oseltamivir-13C,d3 phosphate, and Oseltamivir acid-13C,d3. medchemexpress.comchemicalbook.comaxios-research.commedchemexpress.com While not explicitly ent-oseltamivir, these demonstrate the feasibility of isotopic labeling.

Carbon-13 and Nitrogen-15 Labeling

Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) are stable isotopes that are frequently incorporated into drug molecules for mechanistic studies using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. The introduction of ¹³C can be achieved by using ¹³C-labeled starting materials or reagents in the synthetic pathway. For example, a process for the facile preparation of isotopically enriched ¹⁵N-labeled compounds has been described, which could be adapted for the synthesis of ¹⁵N-labeled ent-oseltamivir. researchgate.net This would be particularly useful for studying the interactions of the amino groups of the molecule with its biological targets.

Radioisotope Labeling (¹⁴C, ³H, ¹¹C)

Radioactive isotopes such as Carbon-14 (¹⁴C), Tritium (³H), and Carbon-11 (¹¹C) are employed in studies requiring high sensitivity, such as whole-body autoradiography and positron emission tomography (PET). A patent for oseltamivir analogues mentions the potential for creating isotope-labeled forms, which would include these radioisotopes. google.com The synthesis of a ¹⁴C-labeled version of oseltamivir would likely involve the use of a ¹⁴C-labeled precursor early in the synthetic route to ensure high radiochemical yield and specific activity. Such labeled compounds are instrumental in determining the mass balance and disposition of a drug by tracing the radioactivity in excreta and various tissues.

Application in Mechanistic Studies

The primary purpose of synthesizing these labeled analogues is to investigate the absorption, distribution, metabolism, and excretion (ADME) properties of the drug, as well as its mechanism of action. For instance, a mechanistic population pharmacokinetic model for oseltamivir and its carboxylate metabolite was developed using data from numerous studies, some of which would have relied on labeled compounds for accurate quantification. researchgate.net These models are crucial for understanding how the drug behaves in different patient populations, including pediatrics. researchgate.net

Labeled compounds are also vital for understanding potential drug-drug interactions and the role of transporters in the drug's disposition. nih.gov While the therapeutic efficacy and safety of oseltamivir have been the subject of numerous clinical studies and systematic reviews, the detailed molecular and metabolic fate, often elucidated using isotopically labeled compounds, underpins these clinical findings. nih.gov

Table of Labeled Analogues and Their Applications

| Labeled Compound Analogue | Isotope(s) | Potential Application in Mechanistic Studies |

| ent-Oseltamivir-d₃ | Deuterium (²H) | Pharmacokinetic studies (as internal standard), metabolic stability assessment. |

| ent-Oseltamivir-¹³C,d₃ | Carbon-13, Deuterium | Advanced pharmacokinetic and metabolic profiling, NMR-based interaction studies. |

| ent-Oseltamivir-¹⁵N | Nitrogen-15 | Studying the role of amino groups in binding and metabolism. |

| ent-Oseltamivir-¹⁴C | Carbon-14 | Mass balance, tissue distribution (autoradiography), and excretion studies. |

| ent-Oseltamivir-¹¹C | Carbon-11 | In vivo imaging of drug distribution and target engagement using Positron Emission Tomography (PET). |

Advanced Analytical Characterization for Stereochemical Purity and Structural Integrity

Chiral Chromatographic Methods for Enantiomeric Purity Determination

Chiral chromatography is a cornerstone for determining the enantiomeric purity of chiral compounds like ent-oseltamivir phosphate (B84403). chromatographyonline.com It allows for the separation of enantiomers, which have identical physical and chemical properties in an achiral environment but differ in their interaction with a chiral stationary phase. chromatographyonline.comregistech.com

The development of a robust chiral High-Performance Liquid Chromatography (HPLC) method is paramount for the accurate quantification of the enantiomeric impurity, oseltamivir (B103847), in ent-oseltamivir phosphate. A significant challenge in the analysis of the phosphate salt form is the potential for column clogging and poor repeatability due to the phosphate salt itself. To address this, a sample preparation method involving solvent extraction can be employed to effectively remove the phosphate salt from the drug substance. nih.govnih.gov

A validated chiral HPLC method for separating oseltamivir from its enantiomer has been established using a Chiralpak IC-3 column. nih.govnih.gov The method demonstrates high selectivity, with a resolution of greater than 3.0 between the enantiomeric peaks. nih.govnih.gov The validation of such methods typically includes assessing parameters like specificity, precision, linearity, accuracy, range, and stability of the analyte. chromatographyonline.comregistech.com

Table 1: Chiral HPLC Method Parameters for Oseltamivir Enantiomer Separation

| Parameter | Condition | Reference |

|---|---|---|

| Column | Chiralpak IC-3 (150 x 4.6 mm, 3 µm) | nih.govnih.gov |

| Mobile Phase | n-hexane, methanol (B129727), isopropyl alcohol, and diethylamine (B46881) (85:10:5:0.2, v/v/v/v) | nih.govnih.gov |

| Flow Rate | 0.6 mL/min | nih.govnih.gov |

| Detection Wavelength | 225 nm | nih.govnih.gov |

| Column Temperature | 35°C | nih.gov |

| Injection Volume | 10 µL | nih.gov |

| Resolution | > 3.0 | nih.govnih.gov |

| Limit of Detection (LOD) | 0.005% w/w | nih.govnih.gov |

| Limit of Quantification (LOQ) | 0.035% w/w | nih.govnih.gov |

While HPLC is a common technique, other chromatographic methods like Gas Chromatography (GC) and Supercritical Fluid Chromatography (SFC) also offer viable alternatives for chiral separations. chromatographyonline.comregistech.com SFC, in particular, is gaining attention in the pharmaceutical industry for chiral separations due to its high separation capacity, which can be superior to HPLC for challenging separations. kovalent.se SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase, which possesses low viscosity and high diffusivity, allowing for rapid and efficient separations. kovalent.seuva.eslabioscientific.com The use of SFC can also be considered a greener analytical approach due to the reduced consumption of organic solvents. uva.es

Spectroscopic Techniques for Absolute Configuration Assignment

Spectroscopic methods are indispensable for confirming the absolute configuration of chiral molecules.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful chiroptical spectroscopic techniques used to determine the absolute configuration of chiral molecules in solution. schrodinger.comresearchgate.net VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule, providing information about its three-dimensional structure. nih.govnih.gov The experimental VCD spectrum is compared with a theoretically predicted spectrum to assign the absolute configuration. schrodinger.com

ECD spectroscopy, which measures the differential absorption of circularly polarized ultraviolet-visible light, is another widely used method for assigning absolute configuration. researchgate.netnih.gov Enantiomers produce mirror-image ECD spectra, and the amplitude of the signal is proportional to the enantiopurity. nih.gov This technique is particularly useful when a chromophore is present in the molecule. researchgate.net The reliability of ECD in assigning absolute configuration is significantly enhanced by comparing the experimental spectrum with that predicted by quantum mechanical calculations. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for structural elucidation. Advanced NMR techniques, including two-dimensional (2D-NMR) experiments, provide detailed information about the connectivity and spatial arrangement of atoms within a molecule. researchgate.net For this compound, techniques such as 1H NMR, 13C NMR, and 31P NMR are used to confirm its chemical structure. nih.govresearchgate.net While standard NMR is not inherently chiral, the use of chiral derivatizing agents or chiral solvating agents can be employed to differentiate between enantiomers. In-depth NMR studies, including Nuclear Overhauser Effect (NOE) correlation analysis, can help establish the relative stereochemistry of the molecule. researchgate.net

High-Resolution Mass Spectrometry for Structural Confirmation and Impurity Profiling

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the molecular formula of this compound and for identifying and characterizing impurities. researchgate.netresearchgate.net HRMS provides highly accurate mass measurements, which aids in the elemental composition determination of the parent molecule and any related substances. researchgate.net

Impurity profiling is a crucial aspect of pharmaceutical analysis. Techniques such as LC-MS/MS are employed for the sensitive detection and quantification of impurities. ajpaonline.comnih.gov For instance, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method can be developed for the trace-level quantification of potential genotoxic impurities. orientjchem.org The fragmentation patterns observed in the MS/MS spectra provide structural information that is vital for the identification of unknown degradation products or process-related impurities. researchgate.netnih.gov

Table 2: Compound Names Mentioned | Compound Name | |---| | this compound | | Oseltamivir Phosphate | | n-hexane | | methanol | | isopropyl alcohol | | diethylamine | | carbon dioxide | | oseltamivir | | oseltamivir carboxylate | | venlafaxine (B1195380) | | benzoic acid | | acetonitrile (B52724) | | formic acid | | ammonium (B1175870) formate (B1220265) | | triethylamine (B128534) | | phthalate (B1215562) | | tetrabutylammonium (B224687) hydroxide (B78521) | | dichloromethane (B109758) | | sodium hydroxide | | sodium chloride | | o-anisidine (B45086) | | pyrrole (B145914) siloxydiene | | glyceraldehyde | | trifluoroacetic acid | | lithium hydroxide | | N,N-acyl | | azide (B81097) | | citrate (B86180) | | citric acid | | 2,6-dimethoxyphenol (B48157) | | 5-(1-ethyl-propoxy)-4,6-dimethoxy-isophthalic acid diethyl ester | | (S)-monoacid | | cyclohexenol (B1201834) | | Boc-protected oxazolidinone | | triflate | | (R)-monoacid | | m-anisic acid | | D-glucose | | (S)-N-acyl-protected 5-amino-1,3-cyclohexadiene carboxylates | | N-Boc | | N-phthalamido | | zanamivir (B325) | | remdesivir (B604916) | | dexamethasone (B1670325) | | 4-N-Desacetyl-5-N-acetyl Oseltamivir Acid | | (3R,4R,5S)-Isopropyl 4-acetamido-5-amino-3-(pentan-3-yloxy)cyclohex-1-enecarboxylate | | (1R,5R,6R)-5-(1-Ethylpropoxy)-7-azabicyclo[4.1. | | rel-(1R,5S,6R)-Ethyl 5-(Pentan-3-yloxy)-7-oxabicyclo[4.1. | | Oseltamivir-d5 Phosphate | | Oseltamivir-13C2,d3 Phosphate | | Oseltamivir-d3 Phosphate | | isoplumericin (B1231303) | | isoschizogaline (B1215987) | | isoschizogamine | | perhydrotriphenylene | | prismatomerin (B1262285) | | schizozygine | | plumericin (B1242706) | | alanine (B10760859) | | thalidomide (B1683933) | | ibuprofen (B1674241) | | methamphetamine | | pseudoephedrine | | 1S,2S-pseudoephedrine | | R-methamphetamine | | 3-((-6-acetamido-3-(ethoxycarbonyl)-5-(pentan-3-yloxy)cyclohex-3-en-1-yl)carbamoyl)-3-hydroxypentanedioic acid | | 2-(2-((-6-acetamido-3-(ethoxycarbonyl)-5-(pentan-3-yloxy)cyclohex-3-en-1-yl)amino)-2-oxoethyl)-2-hydroxysuccinic acid | | nitrate (B79036) | | Fe II | | P330 | | P284 (OC) | | glycyl | | acetyl | | benzyl (B1604629) | | prolyl | | 1,2-Dipalmitoylphosphatidylcholine | | didanosine (B1670492) | | folic acid | | ganciclovir (B1264) | | lamivudine (B182088) | | nevirapine (B1678648) | | pyrazinamide (B1679903) | | ranitidine (B14927) | | rifampin | | stavudine (B1682478) | | sulfamethoxazole (B1682508) | | trimethoprim (B1683648) | | zidovudine (B1683550) | | adefovir (B194249) | | amprenavir (B1666020) | | delavirdine (B1662856) | | efavirenz (B1671121) | | fluconazole (B54011) | | indinavir (B1671876) | | levofloxacin (B1675101) | | ofloxacin (B1677185) | | (−)-shikimic acid | | tetrabenzoate | | 2-aminoethanolacetic acid | | ammonium formate | | ethyl (3S, 4R, 5S)-4-acetamido-5-amino-2-azido- 3-(pentan-3-yloxy) cylohexane-1-carboxylate | | valganciclovir (B601543) hydrochloride | | D-hydrolysate | | L-hydrolysate | | formoterol (B127741) | | verapamil (B1683045) | | S-(−)-VER | | R-(+)-VER | | chloroquine (B1663885) | | R-chloroquine | | RS86017 | | armodafinil (B1684309) | | S-modafinil | | R-citalopram | | S-citalopram | | escitalopram (B1671245) | | R-lenalidomide | | sitafloxacin (B179971) | | aspirin (B1665792) | | ampicillin (B1664943) | | acetaminophen (B1664979) | | amoxicillin (B794) | | ciprofloxacin (B1669076) | | quinine (B1679958) | | chloramphenicol (B1208) | | erythromycin (B1671065) | | 6-epi-desacetyllaurenobiolide | | 6-epi-laurenobiolide | | (11S) diastereoisomer | | TMAP |1S) diastereoisomer | | TMAP |

Quantitative Analysis of Enantiomeric Excess (ee)

The quantitative determination of the enantiomeric excess (ee) is a critical aspect of quality control for oseltamivir phosphate, ensuring that the desired (3R, 4R, 5S) stereoisomer is present and that its unintended enantiomer, (3S, 4S, 5R)-oseltamivir phosphate (this compound), is strictly controlled. nih.govnih.gov The structural similarity between enantiomers presents a significant challenge for their separation and quantification. nih.gov Furthermore, the presence of phosphate salts in the drug substance can interfere with analytical methods, potentially causing a "memory effect" that compromises reproducibility and accuracy. nih.gov To address these challenges, robust analytical techniques, primarily chiral High-Performance Liquid Chromatography (HPLC), have been developed and validated.

Detailed Research Findings

Research has focused on developing reliable chiral HPLC methods to separate and quantify the (3S, 4S, 5R) enantiomeric impurity in oseltamivir phosphate drug substances. nih.govnih.gov A significant advancement involves a novel sample preparation technique using solvent extraction coupled with a salt-out method to remove the interfering phosphate salt. nih.gov This approach prevents the clogging of the HPLC column and enhances the method's repeatability. nih.gov In this procedure, the oseltamivir free base is extracted into an organic solvent like dichloromethane, while the phosphate remains in the aqueous layer. nih.gov The presence of oseltamivir in the organic layer and phosphate in the aqueous layer is confirmed using methods such as Thin-Layer Chromatography (TLC), ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy, and the molybdenum blue method. nih.gov

Chromatographic separation is typically achieved on a polysaccharide-based chiral stationary phase, such as a Chiralpak IC-3 column. nih.govnih.gov The mobile phase is a crucial component for achieving effective separation. A common mobile phase consists of a mixture of n-hexane, methanol, isopropyl alcohol, and diethylamine (e.g., in a ratio of 85:10:5:0.2, v/v/v/v). nih.govnih.gov Under these conditions, with a flow rate of 0.6 mL/min and UV detection at 225 nm, baseline separation of the two enantiomers can be achieved, with the enantiomeric impurity eluting at a distinct retention time (e.g., 13.2 minutes). nih.gov The resolution between the oseltamivir and ent-oseltamivir peaks is a key performance indicator, with values greater than 3.0 demonstrating excellent selectivity. nih.govnih.gov

Validation of these analytical methods demonstrates their suitability for quality control. The methods show exceptional linearity over a specified concentration range of the enantiomeric impurity (e.g., 0.035–0.300% w/w). nih.govnih.gov The limit of detection (LOD) and limit of quantification (LOQ) are established at very low levels, for instance, 0.005% w/w and 0.035% w/w, respectively. nih.gov Recovery rates are consistent, typically falling between 91% and 94%, and the prepared analytical solutions demonstrate stability for extended periods (e.g., up to 72 hours) under refrigerated conditions (2°C–8°C). nih.govnih.gov

While HPLC is the most documented technique, other methods like Capillary Electrophoresis (CE) have also been developed for the analysis of oseltamivir phosphate. researchgate.netnih.govethernet.edu.et CE offers advantages such as high resolution, speed, and the use of smaller sample quantities. ethernet.edu.et A validated capillary zone electrophoresis method for oseltamivir assay utilizes a fused silica (B1680970) capillary, a phosphate buffer (e.g., 50 mM, pH 6.3), and a potential of -15 kV, achieving analysis times of less than 1.5 minutes. nih.gov

Some synthetic strategies for oseltamivir have reported the enantiomeric excess achieved during the process. For example, one approach utilizing a copper-catalyzed asymmetric three-component reaction resulted in a moderate optical purity of 76% ee. acs.org Another strategy using L-glutamic acid as a chiral source achieved perfect enantiocontrol. acs.org

Data Tables

The following table summarizes the parameters of a validated chiral HPLC method for the quantitative analysis of the enantiomeric impurity in oseltamivir phosphate. nih.govnih.gov

Table 1: Chiral HPLC Method Parameters and Validation Data for Enantiomeric Purity

| Parameter | Details |

| Instrumentation | High-Performance Liquid Chromatography (HPLC) with UV Detection |

| Column | Chiralpak IC-3 (150 x 4.6 mm, 3 µm) |

| Mobile Phase | n-hexane : methanol : isopropyl alcohol : diethylamine (85:10:5:0.2, v/v/v/v) |

| Flow Rate | 0.6 mL/min |

| Detection Wavelength | 225 nm |

| Retention Time (Oseltamivir) | ~10.8 min |

| Retention Time (ent-Oseltamivir) | 13.2 min |

| Resolution (Rs) | > 3.0 |

| Linearity Range | 0.035–0.300% w/w |

| Limit of Detection (LOD) | 0.005% w/w |

| Limit of Quantification (LOQ) | 0.035% w/w |

| Recovery | 91% - 94% |

| Solution Stability | 72 hours at 2°C–8°C |

Comparative Biochemical and Enzymatic Interaction Profiles of Ent Oseltamivir Phosphate

In Vitro Enzyme Kinetics and Inhibition Studies with Neuraminidase Enzymes

The efficacy of a neuraminidase inhibitor is quantified by its ability to block the enzymatic activity of viral neuraminidase, a crucial step in viral replication and release. researchgate.net This inhibitory potential is typically measured using in vitro assays that determine the concentration of the inhibitor required to reduce enzyme activity by half (IC50).

While direct inhibitory data for the specific enantiomer, ent-oseltamivir phosphate (B84403), is not extensively detailed in published literature, studies on other stereoisomers provide critical insight into the importance of the native configuration. Research into a diastereomer, 4-epi-oseltamivir carboxylate—which differs from oseltamivir (B103847) only in the stereochemistry at the C4 position—reveals a drastic loss of function. This epimer was found to inhibit influenza A virus strains H1N1 and H3N2, but only at the micromolar (µM) level. researchgate.net This is a significant reduction in potency compared to oseltamivir's active form, oseltamivir carboxylate, which demonstrates potent inhibition of various influenza strains with IC50 values in the low nanomolar (nM) range. rndsystems.com For instance, oseltamivir carboxylate has been reported to have IC50 values ranging from 0.3 to 2 nM against multiple influenza strains. rndsystems.com The dramatically lower potency of the C4 epimer strongly suggests that the enantiomer, where all three stereocenters are inverted, would also exhibit profoundly diminished or negligible inhibitory activity against viral neuraminidase.

The comparison between oseltamivir carboxylate and its stereoisomers highlights the stringent stereochemical requirements of the neuraminidase active site. The activity of 4-epi-oseltamivir carboxylate is approximately 150,000-fold less than that of oseltamivir carboxylate, a finding that underscores the critical role of the C4 acetamido group's spatial orientation for effective enzyme recognition. researchgate.net Oseltamivir phosphate itself is a prodrug that is rapidly metabolized in the liver to its active form, oseltamivir carboxylate. researchgate.net The inhibitory activities are therefore attributed to this carboxylate metabolite. While oseltamivir carboxylate is a highly potent inhibitor of both influenza A and B neuraminidases, the available data on its C4 epimer indicates that even a single change to the core stereochemistry renders the molecule largely inactive as an inhibitor. researchgate.nethealth.gov.au This vast difference in potency is a direct consequence of the altered fit within the enzyme's active site.

| Compound | Influenza Subtype | Inhibitory Potency (IC50) | Fold Difference |

|---|---|---|---|

| Oseltamivir Carboxylate | Influenza A (H1N1, H3N2) | ~1 nM | - |

| 4-epi-Oseltamivir Carboxylate | Influenza A (H1N1, H3N2) | ~150,000 nM (150 µM) | ~150,000-fold weaker |

Data derived from studies on oseltamivir carboxylate and its C4 epimer. researchgate.netrndsystems.com

Molecular Recognition and Binding Mode Investigations

The profound difference in inhibitory activity between stereoisomers of oseltamivir can be explained by examining their molecular interactions within the neuraminidase active site. Techniques such as X-ray crystallography and molecular dynamics simulations reveal the precise binding modes and affinities.

Isothermal titration calorimetry (ITC) is a powerful biophysical technique used to directly measure the thermodynamics of binding events, such as those between an inhibitor and an enzyme. news-medical.netresearchgate.net An ITC experiment measures the heat released or absorbed during the titration of a ligand into a solution containing a macromolecule, allowing for the determination of the binding affinity (Ka), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS) of the interaction. researchgate.netnih.gov This provides a complete thermodynamic profile of the binding process. news-medical.net While ITC is an ideal method for quantifying and comparing the binding affinities of oseltamivir and its enantiomer to neuraminidase, specific ITC data for ent-oseltamivir phosphate is not available in the reviewed literature. However, the vast difference in IC50 values strongly implies a correspondingly large difference in binding affinity.

The high potency of oseltamivir carboxylate stems from its ability to mimic the transition state of sialic acid, the natural substrate of neuraminidase, and engage with key residues in the enzyme's catalytic site. nih.gov Crucial interactions for oseltamivir include the salt bridge formation between its carboxylate group and the guanidinium (B1211019) groups of Arg292 and Arg371, and hydrogen bonding of its protonated amino group with Asp151 and Glu119. nih.govjapsonline.com The hydrophobic pentyl ether side chain also makes favorable contact with residues such as Ile222 and Arg224. nih.gov

Structure-Activity Relationship (SAR) Studies Related to Enantiomeric Configuration

Structure-activity relationship (SAR) studies investigate how a molecule's chemical structure correlates with its biological activity. uogqueensmcf.com For oseltamivir, the SAR is heavily dictated by its stereochemistry. The existence of three chiral centers means that even subtle changes to the 3D structure can lead to dramatic changes in efficacy. nih.gov

The research on 4-epi-oseltamivir carboxylate provides a clear and compelling SAR insight: the (4R)-configuration of the acetamido group is essential for potent neuraminidase inhibition. researchgate.net When this single center is inverted to the (4S)-configuration, the biological activity plummets by five orders of magnitude. researchgate.net This finding establishes that the active site of influenza neuraminidase is exquisitely sensitive to the stereochemistry of its inhibitors. The molecule's cyclohexene (B86901) core serves as a rigid scaffold to present the carboxylate, amino, acetamido, and pentyl ether groups in a very specific spatial orientation. The loss of activity with the epimer indicates that any deviation from the natural (3R, 4R, 5S) configuration disrupts the optimal positioning of these functional groups, preventing them from forming the network of hydrogen bonds, ionic interactions, and hydrophobic contacts that underpin high-affinity binding. researchgate.netnih.gov Therefore, the enantiomeric (3S, 4S, 5R) configuration of this compound is predicted to be inactive as a neuraminidase inhibitor due to a complete mismatch with the enzyme's active site architecture.

Metabolic Transformation Pathways of Ent Oseltamivir Phosphate Non Clinical/in Vitro

In Vitro Biotransformation Studies Utilizing Isolated Enzymes or Subcellular Fractions

In vitro studies using isolated enzymes and subcellular fractions, such as liver microsomes and plasma, are crucial for elucidating the metabolic pathways of a drug candidate. These studies have been instrumental in understanding the bioactivation of Oseltamivir (B103847) Phosphate (B84403).

Oseltamivir Phosphate is a prodrug that requires metabolic activation to exert its antiviral effect. The primary metabolic pathway is the hydrolysis of the ethyl ester group to form the active metabolite, oseltamivir carboxylate. This bioactivation is predominantly catalyzed by human carboxylesterase 1 (CES1), which is highly expressed in the liver. In vitro studies with human liver microsomes have demonstrated the rapid conversion of oseltamivir phosphate to oseltamivir carboxylate.

In addition to hepatic esterases, plasma esterases also contribute to the hydrolysis of oseltamivir phosphate. Ex vivo studies have shown that a significant percentage of oseltamivir phosphate can be converted to oseltamivir carboxylate in human plasma, although with considerable interindividual variability. nih.gov The primary esterase in human plasma responsible for this conversion is butyrylcholinesterase.

Table 1: In Vitro Hydrolysis of Oseltamivir Phosphate

| Enzyme/System | Primary Metabolite | Location | Key Findings |

|---|---|---|---|

| Carboxylesterase 1 (CES1) | Oseltamivir Carboxylate | Liver (Microsomes) | Major enzyme responsible for the bioactivation of Oseltamivir Phosphate. |

| Plasma Esterases (e.g., Butyrylcholinesterase) | Oseltamivir Carboxylate | Blood Plasma | Contributes to the hydrolysis of Oseltamivir Phosphate, showing significant interindividual variability. nih.gov |

Enzymatic reactions are often stereoselective, meaning the enzyme preferentially binds to and metabolizes one stereoisomer over another. The rate and extent of hydrolysis of oseltamivir phosphate and its enantiomer by esterases are expected to differ due to the specific three-dimensional arrangement of atoms in each molecule.

While direct comparative studies on the enzymatic hydrolysis of Oseltamivir Phosphate and ent-Oseltamivir Phosphate are scarce, research on the stereoisomers of oseltamivir has indicated that the biological activity is highly dependent on the stereochemistry. rsc.orgnih.gov It is plausible that the esterases responsible for the hydrolysis of Oseltamivir Phosphate exhibit substrate stereoselectivity, leading to different rates of formation of the corresponding carboxylate metabolites. The active site of CES1 would likely accommodate one enantiomer more favorably than the other, resulting in a more efficient conversion of the preferred isomer. Without specific experimental data for this compound, the degree of this stereoselectivity remains unquantified.

Comparison of Metabolic Profiles with Oseltamivir Phosphate

A direct comparison of the in vitro metabolic profiles of this compound and Oseltamivir Phosphate is challenging due to the lack of specific metabolic data for the ent-isomer. However, based on the known metabolism of Oseltamivir Phosphate, a hypothetical comparison can be drawn.

The primary metabolic pathway for both compounds is expected to be the hydrolysis of the ethyl ester to their respective carboxylate forms. The key difference in their metabolic profiles would likely be the rate and extent of this conversion due to the stereoselectivity of the esterases involved. It is anticipated that the metabolic profile of Oseltamivir Phosphate in human liver microsomes would show a rapid and extensive conversion to oseltamivir carboxylate. In contrast, the conversion of this compound to its corresponding carboxylate might be slower or less complete if it is a poorer substrate for the metabolizing enzymes.

Beyond ester hydrolysis, Oseltamivir Phosphate is metabolically stable and does not undergo significant phase II metabolism. It is reasonable to assume that this compound would exhibit similar metabolic stability.

Table 2: Anticipated Comparative Metabolic Profile in Human Liver Microsomes

| Metabolic Parameter | Oseltamivir Phosphate | This compound (Hypothesized) |

|---|---|---|

| Primary Metabolic Reaction | Ester Hydrolysis | Ester Hydrolysis |

| Primary Metabolite | Oseltamivir Carboxylate | ent-Oseltamivir Carboxylate |

| Rate of Hydrolysis by CES1 | High | Likely lower due to stereoselectivity |

| Potential for Stereochemical Inversion | Not observed | Not expected |

| Other Significant Metabolites | None identified | None expected |

Structural Elucidation and Computational Modeling of Ent Oseltamivir Phosphate

X-ray Crystallography and Solid-State Conformational Analysis

As of the latest available data, a dedicated single-crystal X-ray diffraction study for ent-oseltamivir phosphate (B84403) has not been reported in the peer-reviewed scientific literature. Consequently, a definitive solid-state conformational analysis based on experimental crystallographic data for this specific enantiomer is not available.

However, the crystal structure of oseltamivir (B103847) phosphate has been determined, revealing crucial details about its molecular geometry and packing in the solid state. cambridge.org Oseltamivir phosphate crystallizes in the orthorhombic space group P212121. google.com The crystal structure is characterized by an extensive network of hydrogen bonds, with the protonated amino group of the oseltamivir cation forming hydrogen bonds with three phosphate anions. google.com The amide oxygen also participates in hydrogen bonding with a phosphate molecule. google.com This intricate network of interactions results in tightly bound columns parallel to the crystallographic c-axis.

Theoretically, as the enantiomer of oseltamivir, ent-oseltamivir phosphate would be expected to crystallize in a space group that can accommodate a single enantiomer, and its unit cell dimensions would be identical to those of oseltamivir phosphate. The key distinction would be the absolute configuration of the stereocenters, which would be an exact mirror image.

Table 1: Comparison of Crystallographic Data (Theoretical)

| Parameter | Oseltamivir Phosphate | This compound (Expected) |

| Crystal System | Orthorhombic | Orthorhombic |

| Space Group | P212121 | P212121 |

| Absolute Configuration | (3R,4R,5S) | (3S,4S,5R) |

Solution-State Conformation Elucidation via NMR Spectroscopy

Detailed solution-state conformational studies of this compound using advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) are not extensively documented in the scientific literature. However, a patent detailing a method for the preparation of the oseltamivir enantiomer provides 1H and 13C NMR data for the free base. google.com

In an achiral solvent, the 1H and 13C NMR spectra of ent-oseltamivir are expected to be identical to those of oseltamivir, as the chemical shifts and coupling constants are not influenced by the absolute configuration of the molecule in a non-chiral environment. nih.govresearchgate.net

For oseltamivir, conformational studies combining various chiroptical methods and quantum chemical calculations have shown that different conformers are stable in different solvents such as chloroform, acetonitrile (B52724), and water. nih.govresearchgate.net It has been demonstrated that one of the predominant conformers in solution is in excellent agreement with the solid-state structure derived from X-ray analysis of oseltamivir phosphate. nih.govresearchgate.net It is reasonable to infer that ent-oseltamivir would exhibit analogous conformational behavior in solution.

Table 2: Reported 1H NMR Spectral Data for the Oseltamivir Enantiomer (Free Base) in DMSO google.com

| Chemical Shift (δ ppm) | Multiplicity | Assignment |

| 6.73 | d | 1H |

| 5.57 | s | 1H |

| 5.08 | t | 1H |

| 4.31 | m | 1H |

| 4.08 | m | 2H |

| 3.64 | m | 1H |

| 3.20 | m | 1H |

| 2.73 | brs | 2H |

| 2.50 | m | 1H |

| 2.14 | m | 1H |

| 1.99 | s | 3H |

| 1.42 | m | 4H |

| 1.16 | t | 3H |

| 0.89 | t | 6H |

Advanced Computational Chemistry and Molecular Dynamics Simulations

Computational methods are invaluable for understanding the behavior of molecules like this compound, especially when experimental data is limited.

The interaction of enantiomers with a chiral protein target, such as the neuraminidase enzyme, is a key area where differences are expected. While extensive docking studies have been performed for oseltamivir with various neuraminidase subtypes, rowan.eduplos.org similar studies dedicated to ent-oseltamivir are sparse.

A study on stereoisomers of oseltamivir did perform quantum-chemical calculations to evaluate their binding to viral neuraminidase N1. nih.govrsc.org Although this study focused on diastereomers, the principles can be extended to the enantiomer. Due to the specific three-dimensional arrangement of amino acid residues in the active site of neuraminidase, the binding affinity of ent-oseltamivir is expected to be significantly different from that of oseltamivir. The precise fit and the formation of key hydrogen bonds and hydrophobic interactions that are crucial for the high inhibitory activity of oseltamivir would likely be disrupted with its enantiomer. This is because the chiral environment of the active site will differentiate between the two enantiomers, leading to a less favorable interaction for the "unnatural" enantiomer.

Table 3: Key Interacting Residues for Oseltamivir in the Neuraminidase Active Site rowan.edu

| Residue | Interaction Type |

| Arg118 | Hydrogen Bond |

| Glu119 | Hydrogen Bond |

| Asp151 | Hydrogen Bond |

| Arg152 | Hydrogen Bond |

| Glu276 | Hydrophobic Interaction |

| Arg292 | Hydrogen Bond |

| Arg371 | Hydrogen Bond |

It is anticipated that ent-oseltamivir would not be able to form this same network of interactions with the same efficacy, resulting in a lower binding affinity and consequently, reduced or no antiviral activity.

Molecular dynamics (MD) simulations have been extensively used to study the dynamic behavior of oseltamivir within the neuraminidase active site, revealing the flexibility of the protein loops and the stability of the ligand-protein complex. nih.govnih.govnih.gov These simulations have provided insights into the mechanisms of drug resistance and the role of an electrostatic funnel in guiding the drug to its binding site. nih.govnih.gov

To date, no specific MD simulations for this compound bound to neuraminidase have been published. Such simulations would be crucial to understand the dynamic stability of the enantiomer in the active site. It is hypothesized that an MD simulation would show a less stable interaction, with a higher root mean square deviation (RMSD) for the ligand and a disruption of the key hydrogen bond networks observed for oseltamivir.

Quantum Chemical Calculations for Electronic Properties and Reactivity Descriptors

Quantum chemical calculations, such as those using Density Functional Theory (DFT), are employed to determine the electronic properties and reactivity descriptors of a molecule. rsc.org For a pair of enantiomers like oseltamivir and ent-oseltamivir, all calculated electronic properties of the isolated molecules in a non-chiral environment are identical.

These properties include:

Molecular orbital energies (HOMO, LUMO)

Electron density distribution

Dipole moment

Polarizability

Chemical potential

Hardness and softness

Therefore, the quantum chemical descriptors for ent-oseltamivir can be considered identical to those calculated for oseltamivir. rsc.org Any differences in reactivity would only arise in a chiral environment, such as during the interaction with the neuraminidase active site.

Future Research Directions and Broad Academic Implications

Exploration of ent-Oseltamivir Phosphate (B84403) as a Chiral Intermediate or Tool Compound in Chemical Synthesis

Beyond the academic exercise of its synthesis, ent-oseltamivir phosphate and its synthetic precursors serve as valuable tool compounds for biochemical and pharmacological research. The primary utility of an inactive enantiomer is to serve as a negative control in biological assays. By comparing the activity of oseltamivir (B103847) with that of ent-oseltamivir, researchers can confirm that the observed biological effect is specific to the stereochemistry of the active drug and not due to non-specific or off-target effects.

The dramatic difference in inhibitory activity between oseltamivir and its stereoisomers against the influenza neuraminidase enzyme underscores the precise three-dimensional fit required for effective binding. Research has shown that the specific stereodisposition of the substituents on the cyclohexene (B86901) ring, particularly the C4 acetamido group, is critical for enzyme recognition and inhibition. One study found that a diastereomer of oseltamivir was approximately 150,000-fold less active than the parent drug, highlighting the extreme stereochemical sensitivity of the enzyme's active site. This use of stereoisomers as chemical probes is fundamental to structure-activity relationship (SAR) studies, helping to map the topology of enzyme active sites and guide the design of new, more potent inhibitors.

Advanced In Silico Approaches for Stereoselective Drug Design and Off-Target Prediction

Computational chemistry has become an indispensable tool in modern drug discovery, and the oseltamivir stereoisomers provide an excellent case study for the power of these methods. In silico techniques such as molecular docking and quantum-chemical calculations are used to predict how different stereoisomers will bind to a target protein. These models can estimate the binding affinity and identify key interactions, such as hydrogen bonds, that stabilize the drug-target complex.

For oseltamivir, docking simulations have been used to rationalize the observed differences in activity between isomers, demonstrating that the active (3R,4R,5S) isomer achieves a much more favorable binding pose within the neuraminidase active site compared to other isomers. These computational predictions often correlate well with in vitro experimental results, validating their use in pre-screening potential drug candidates and prioritizing which isomers to synthesize.

Furthermore, advanced computational approaches are now being used to predict potential off-target interactions, which can lead to undesirable side effects. Different enantiomers of a drug can have vastly different pharmacological profiles, where one is therapeutic and the other may be inactive or even toxic. Computational Off-Target Safety Assessment (OTSA) processes can screen a molecule against thousands of proteins to predict potential interactions. Applying such methods to this compound and other stereoisomers can provide a more complete picture of their potential biological activities beyond the primary target, offering crucial insights for designing safer and more selective drugs.

In Silico Binding Predictions and In Vitro Activity of Oseltamivir Stereoisomers

| Stereoisomer | Predicted Binding Affinity (Computational) | Observed In Vitro Activity (Experimental) | Reference(s) |

|---|---|---|---|

| Oseltamivir ((3R,4R,5S)-isomer) | High | Potent neuraminidase inhibitor | |

| (3S,4R,5S)-isomer | Lower than Oseltamivir | Comparable potency to Oseltamivir against a sensitive strain | |

| 4-epi-Oseltamivir Carboxylate | Significantly lower than Oseltamivir | ~150,000-fold less active than Oseltamivir | |

| Other Diastereoisomers | Generally low | Significantly lower antiviral activity |

Contributions of this compound Research to Fundamental Understanding of Stereochemistry in Biological Systems

The study of this compound and its related isomers makes a significant contribution to the fundamental principle that stereochemistry is critical in biological systems. Biological macromolecules, such as enzymes and receptors, are chiral themselves, being composed of L-amino acids. Consequently, they interact differently with the different enantiomers of a chiral drug.

The oseltamivir case is a powerful illustration of this principle. Of the eight possible stereoisomers, only one is a highly effective drug. This high degree of stereospecificity provides a clear and compelling example of the "lock-and-key" or, more accurately, the "induced-fit" model of enzyme-substrate interactions. The enzyme's active site is a precisely shaped three-dimensional cavity that can only accommodate a substrate or inhibitor with a complementary geometry.

This understanding has profound implications for drug development. It reinforces the need to synthesize and test single-enantiomer drugs, as the presence of other isomers in a racemic mixture could contribute to off-target effects, increased metabolic load, or competitive inhibition without therapeutic benefit. The rigorous chemical and biological investigation of the entire family of oseltamivir stereoisomers provides invaluable data and a model system for educating scientists and for guiding future drug design projects where control of stereochemistry is paramount.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.